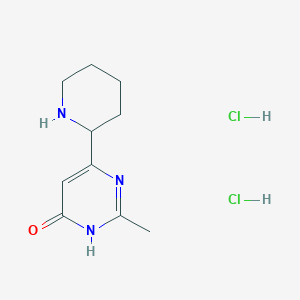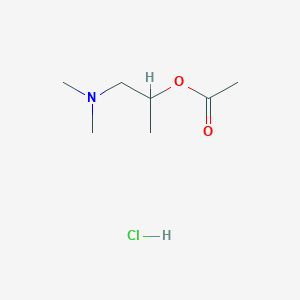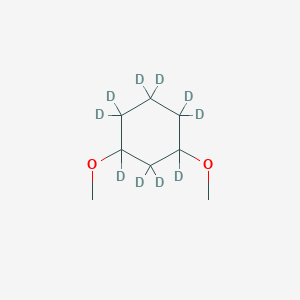
1,3-Dimethoxybenzene-D10
Descripción general
Descripción
1,3-Dimethoxybenzene-D10 is a useful isotopically labeled research compound . It is also known as dimethyl resorcinol or 3-methoxyanisole . It belongs to the class of organic compounds known as dimethoxybenzenes . These organic aromatic compounds contain a monocyclic benzene moiety carrying two methoxy groups .
Chemical Reactions Analysis
1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . A study has also shown that the trifluoromethylation reaction of 1,3-dimethoxybenzene can be controlled by the frequency of pulsed light .Aplicaciones Científicas De Investigación
1. Pulsed Light Induced Trifluoromethylation
- Application Summary: This research developed a new methodology for photo-induced trifluoromethylation reaction of 1,3-dimethoxybenzene using pulsed light irradiation .
- Methods of Application: The method involves the use of pulsed light irradiation for the trifluoromethylation reaction of 1,3-dimethoxybenzene. The frequency of the pulsed light was found to affect the regioselectivities and chemical yields of this reaction .
- Results or Outcomes: The study found that the frequency of pulsed light affected the regioselectivities and chemical yields of the trifluoromethylation reaction of 1,3-dimethoxybenzene .
2. Synthesis and Biological Evaluation
- Application Summary: The xanthine structure, which includes 1,3-dimethoxybenzene, has been used in the process of developing a wide variety of biologically active molecules such as bronchodilator, hypoglycemiant, anticancer and anti-inflammatory agents .
- Methods of Application: The study involved the synthesis of new thiazolidine-4-one derivatives with xanthine structure as potential antidiabetic drugs .
- Results or Outcomes: The developed compounds showed improved antioxidant effects in comparison to the parent compound, theophylline .
Safety And Hazards
According to the safety data sheet, 1,3-Dimethoxybenzene-D10 is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decadeuterio-4,6-dimethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTLTQMOALIWRO-UPEVGZBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])[2H])([2H])OC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybenzene-D10 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
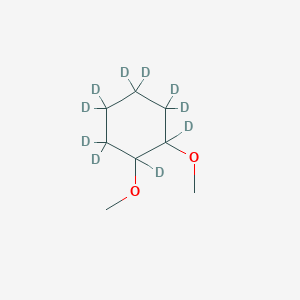

![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
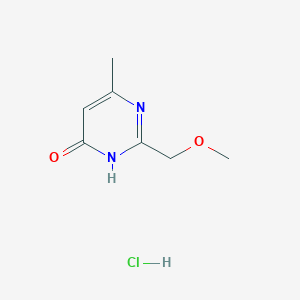
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
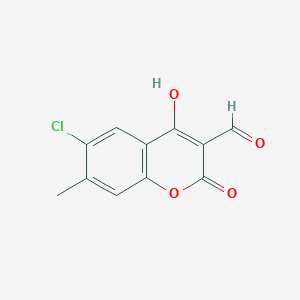
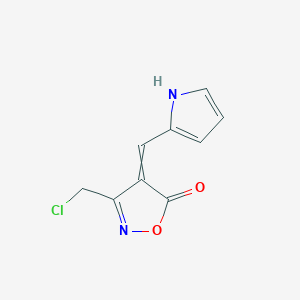

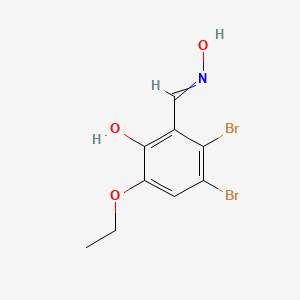

![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)
